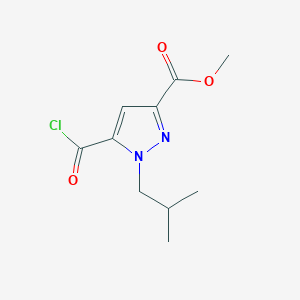

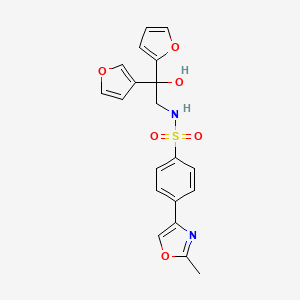

![molecular formula C19H14ClN7O3 B2924317 4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide CAS No. 893913-48-9](/img/structure/B2924317.png)

4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are common in a variety of natural compounds and have been associated with a range of biological activities .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Antimicrobial Activity

One significant area of application for such chemical structures is in the synthesis of heterocyclic compounds with potential antimicrobial properties. For instance, a study by El-Agrody et al. (2001) explored the heteroaromatization with 4-Hydroxycoumarin Part II, leading to the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. The antimicrobial activity of some synthesized compounds was tested, showcasing the potential of such chemical structures in developing new antimicrobial agents (El-Agrody et al., 2001).

Novel Routes to Pyridino[2,3-d]pyrimidin-4-one Derivatives

Another study by Hassneen and Abdallah (2003) highlighted new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These compounds were obtained through the condensation of specific amino-thioxo-dihydropyrimidinones with various reagents, indicating the versatility of similar chemical frameworks in synthesizing novel heterocyclic compounds (Hassneen & Abdallah, 2003).

Antitumor and Antimicrobial Activities of Enaminones

Research conducted by Riyadh (2011) focused on the synthesis of novel N-arylpyrazole-containing enaminones and their subsequent reactions to afford substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds were evaluated for their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), as well as for their antimicrobial activity. The study illustrates the potential use of such chemical compounds in the development of antitumor and antimicrobial agents (Riyadh, 2011).

Biological and Antioxidant Activities

The determination of biological activity and antioxidant activity of triazolopyrimidines, as investigated by Gilava et al. (2020), underscores the application of such compounds in evaluating biological activities. The study synthesized a series of compounds using a specific protocol and evaluated their antimicrobial and antioxidant activities, showcasing the broader applicability of these chemical structures in biological research (Gilava et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It can be inferred from similar compounds that it may interact with its target (potentially cdk2) in a manner competitive with atp, fitting into the atp adenine region . This interaction could inhibit the activity of the target protein, leading to changes in cell cycle progression .

Biochemical Pathways

The compound’s interaction with its target can affect the cell cycle progression, a crucial biochemical pathway in cell proliferation . By inhibiting CDK2, the compound could potentially disrupt the normal progression of the cell cycle, leading to the retardation of cell proliferation . This could be particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . Further experimental studies would be required to confirm the ADME properties of this specific compound.

Result of Action

The primary result of the compound’s action, inferred from similar compounds, is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, potentially leading to the retardation of tumor growth . The compound has shown significant anti-proliferative activity in in vitro studies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of nonconventional “green” sources for chemical reactions, such as microwave, mechanical mixing, visible light, and ultrasound, can affect the synthesis and hence the properties of the compound Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other molecules in its environment

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN7O3/c20-12-3-7-14(8-4-12)27-18-16(24-25-27)19(30)26(10-22-18)9-15(28)23-13-5-1-11(2-6-13)17(21)29/h1-8,10H,9H2,(H2,21,29)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCAEAPKLSYNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

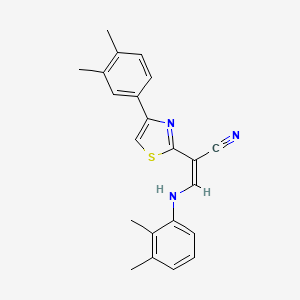

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2924234.png)

![Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B2924237.png)

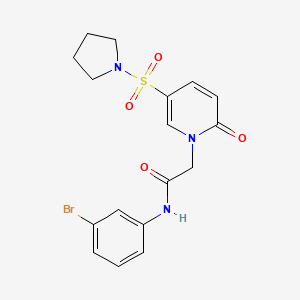

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2924251.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)

![2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2924254.png)

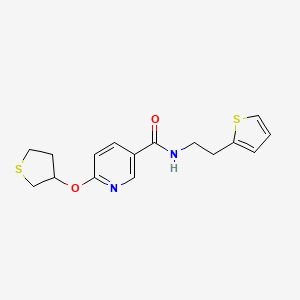

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2924255.png)

![4-[(4-Fluorosulfonyloxy-3,5-dimethylphenyl)methyl]morpholine](/img/structure/B2924257.png)